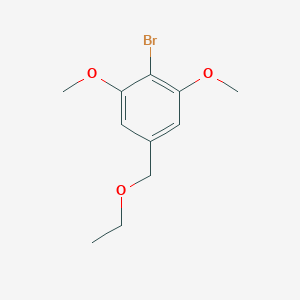![molecular formula C10H5NO2S2 B8388661 5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione](/img/structure/B8388661.png)
5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione
概要
説明
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a fused ring system that includes thiophene rings and an azepine ring, which contributes to its distinctive chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-substituted 9-cyanomethylene-dithieno[3,4-b:4’,3’-e]azepines . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound due to the presence of reactive sites on the thiophene and azepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups, onto the thiophene or azepine rings.
科学的研究の応用
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione has a wide range of scientific research applications, including:
Biology: Its unique structure allows for interactions with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific pathways or diseases.
Industry: The compound’s electronic properties make it useful in the development of materials for solar cells, organic light-emitting diodes (OLEDs), and other electronic devices
作用機序
The mechanism of action of 9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione involves its interaction with molecular targets and pathways within a system. The compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its reactivity and interactions. These properties enable it to participate in redox reactions, form stable complexes with metal ions, and interact with biological macromolecules .
類似化合物との比較
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Known for its high resonance energy and electrophilic reactivity, DTT is used in organic electronics and supramolecular chemistry.
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): This compound is important in organic photovoltaic materials due to its π-conjugation and hole transport properties.
Uniqueness
9H-Dithieno[3,4-b:3’,4’-e]azepine-5,9(4H)-dione stands out due to its fused ring system that combines thiophene and azepine rings, offering unique electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of advanced materials for electronic devices .
特性
分子式 |
C10H5NO2S2 |
|---|---|
分子量 |
235.3 g/mol |
IUPAC名 |
5,12-dithia-8-azatricyclo[8.3.0.03,7]trideca-1(13),3,6,10-tetraene-2,9-dione |
InChI |
InChI=1S/C10H5NO2S2/c12-9-5-1-14-2-6(5)10(13)11-8-4-15-3-7(8)9/h1-4H,(H,11,13) |
InChIキー |
CTILGVMIWDJFHS-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CS1)C(=O)NC3=CSC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Iodo-3,4-dihydro-1H-benzo[b]azepine-2,5-dione](/img/structure/B8388634.png)




![6,8-dichloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8388684.png)



